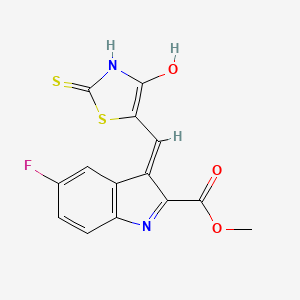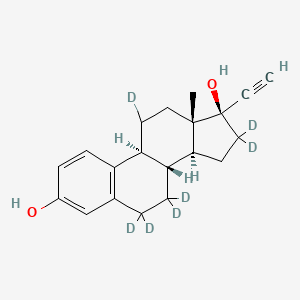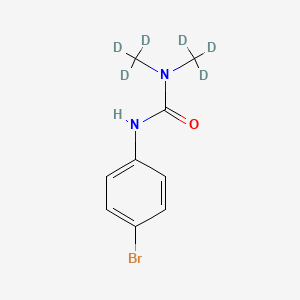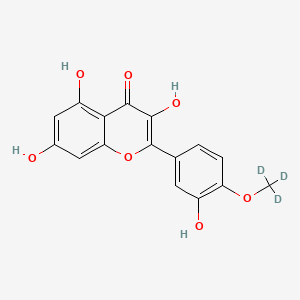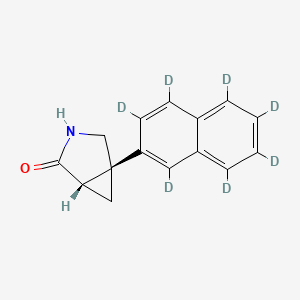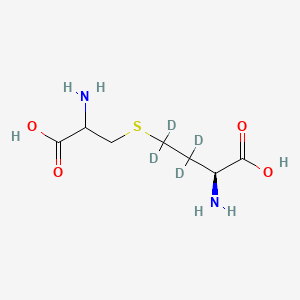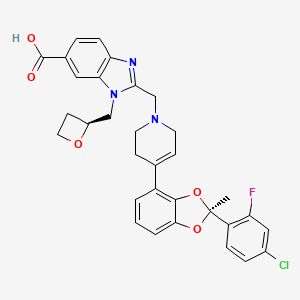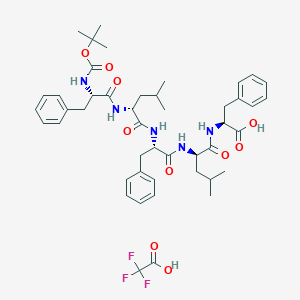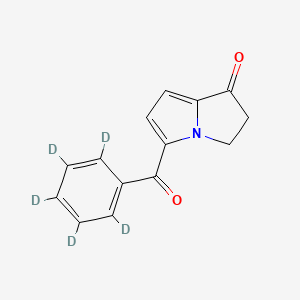
1-Keto Ketorolac-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Keto Ketorolac-d5 is a deuterated form of 1-Keto Ketorolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling (d5) enhances the compound’s stability and allows for more precise analytical measurements.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Keto Ketorolac-d5 is synthesized through a series of chemical reactions starting from Ketorolac. The process involves the introduction of deuterium atoms into the molecular structure. The key steps include:
Deuterium Exchange: This step involves the replacement of hydrogen atoms with deuterium. The reaction is typically carried out in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Oxidation: The ketone group is introduced through an oxidation reaction. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Keto Ketorolac-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Keto Ketorolac-d5 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:
Pharmacokinetics: Used to study the metabolic pathways and bioavailability of Ketorolac.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Drug Development: Helps in the design and testing of new NSAIDs with improved efficacy and reduced side effects.
Biological Studies: Used to investigate the anti-inflammatory and analgesic properties of Ketorolac.
Mechanism of Action
1-Keto Ketorolac-d5 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Ketorolac: The non-deuterated form of 1-Keto Ketorolac-d5.
Ketorolac Tromethamine: A salt form of Ketorolac used for its enhanced solubility.
Other NSAIDs: Ibuprofen, Naproxen, Diclofenac.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and analytical chemistry.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriobenzoyl)-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2/i1D,2D,3D,4D,5D |
InChI Key |
NFKBMHXYCKRXPQ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C3N2CCC3=O)[2H])[2H] |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


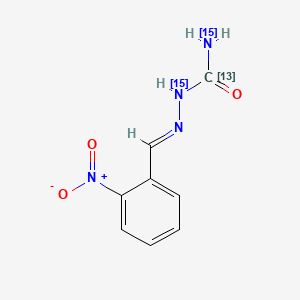
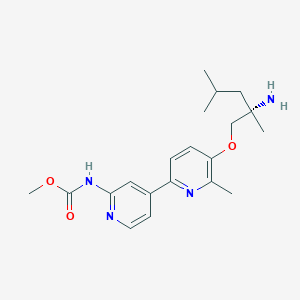
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
